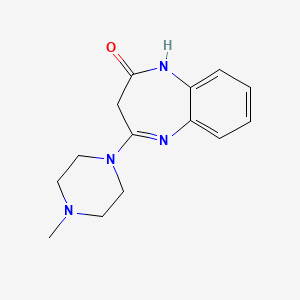
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This compound, in particular, has unique structural features that may contribute to its specific pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions using suitable piperazine derivatives.
Final Modifications: Additional functional groups can be introduced through various organic reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
化学反応の分析
Types of Reactions
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new pharmaceuticals or chemical products.
作用機序
The mechanism of action of 1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine likely involves interaction with specific molecular targets such as neurotransmitter receptors. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and anxiolytic effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine may have unique pharmacokinetic and pharmacodynamic properties due to its specific structural features, which can influence its potency, duration of action, and side effect profile.
生物活性
1,3-Dihydro-2-oxo-4-(4-methyl-1-piperazinyl)-3H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This compound has garnered attention due to its potential applications in treating various neurological disorders, particularly those related to anxiety and sleep disturbances.
- Molecular Formula : C14H18N4O
- Molecular Weight : 258.32 g/mol
- CAS Number : 1391053-73-8
- SMILES Notation : CN1CCN(CC1)C2=Nc3ccccc3NC(=O)C2
The biological activity of this compound primarily involves modulation of the GABA_A receptor. Benzodiazepines typically act as positive allosteric modulators at this receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.
Binding Affinity and Potency
Research indicates that while some derivatives exhibit low affinity for the benzodiazepine binding site (IC50 values in the millimolar range), they may still demonstrate functional activity through alternative mechanisms or at higher concentrations . For instance, studies on structurally related compounds suggest that rigidity and specific substitutions on the benzodiazepine scaffold can significantly influence their activity profiles.
Neuropharmacological Effects
Various studies have explored the neuropharmacological effects of this compound:
- Anxiolytic Activity : In animal models, compounds with similar structures have shown significant anxiolytic effects. For example, a study indicated that a related benzodiazepine derivative demonstrated a marked reduction in anxiety-like behaviors in rodents .
- Sedative Effects : Compounds in this class often exhibit sedative properties. The pharmacological profile suggests that this compound may also induce sedation at appropriate dosages.
- Neuroleptic Activity : Some derivatives have been evaluated for their neuroleptic potential. A series of piperazine-substituted benzodiazepines exhibited favorable separation between neuroleptic activity and side effects such as catalepsy, suggesting potential therapeutic advantages .
Case Studies and Research Findings
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17-6-8-18(9-7-17)13-10-14(19)16-12-5-3-2-4-11(12)15-13/h2-5H,6-10H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDHCFURHZELEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














